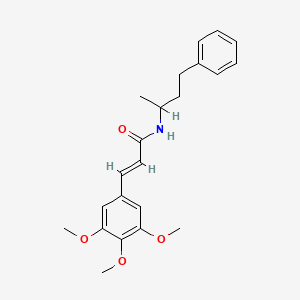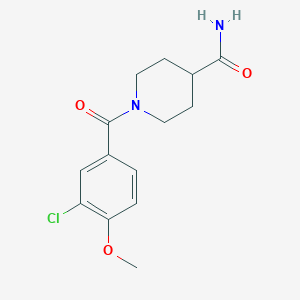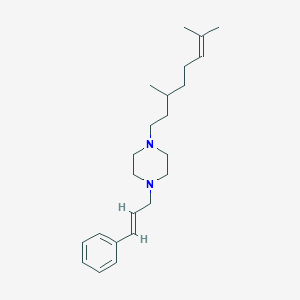
N-(1-methyl-3-phenylpropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-3-phenylpropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as MTAPA, is a chemical compound with potential applications in scientific research. MTAPA is a derivative of the phenethylamine class of compounds and has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
N-(1-methyl-3-phenylpropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exerts its effects by inhibiting the activity of MAO-A and MAO-B enzymes. These enzymes are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of these enzymes, this compound increases the levels of these neurotransmitters in the brain, leading to its various pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been found to exhibit anticonvulsant and analgesic properties. This compound has been found to be well-tolerated and safe for use in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methyl-3-phenylpropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a potent inhibitor of MAO-A and MAO-B enzymes, making it a valuable tool for studying the role of these enzymes in various neurological disorders. This compound is also relatively easy to synthesize and has been found to be well-tolerated and safe for use in animal studies. However, there are some limitations to the use of this compound in lab experiments. Its effects on humans are not well-understood, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on N-(1-methyl-3-phenylpropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of research is to determine its safety and efficacy in humans. Another area of research is to study its potential as a treatment for various neurological disorders such as depression, anxiety, and Parkinson's disease. Further research is also needed to determine the optimal dosage and administration of this compound for these disorders. Additionally, more research is needed to determine the long-term effects of this compound use and its potential for addiction or abuse.
Méthodes De Synthèse
N-(1-methyl-3-phenylpropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized using a simple three-step process. The first step involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. The second step involves the reduction of 1-(3,4,5-trimethoxyphenyl)-2-nitropropene with sodium borohydride to form 1-(3,4,5-trimethoxyphenyl)propan-2-amine. The final step involves the reaction of 1-(3,4,5-trimethoxyphenyl)propan-2-amine with acryloyl chloride to form this compound.
Applications De Recherche Scientifique
N-(1-methyl-3-phenylpropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to exhibit interesting scientific research applications. It has been found to be a potent inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) enzymes. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. This compound has also been found to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.
Propriétés
IUPAC Name |
(E)-N-(4-phenylbutan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-16(10-11-17-8-6-5-7-9-17)23-21(24)13-12-18-14-19(25-2)22(27-4)20(15-18)26-3/h5-9,12-16H,10-11H2,1-4H3,(H,23,24)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTRONZQZSPUOW-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[3-(N-hexanoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B5367979.png)
![N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5367983.png)
![7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5367990.png)
![1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline](/img/structure/B5368012.png)
![3,5-dimethoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5368018.png)
![4-benzyl-3-ethyl-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5368025.png)
![2-(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5368042.png)
![7-(4-acetylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5368052.png)


![6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride](/img/structure/B5368076.png)

![N-[2-(2-furylmethyl)cyclohexyl]-1-naphthamide](/img/structure/B5368096.png)
![1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5368099.png)